molecular formula C25H27FN4O2 B3015426 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide CAS No. 863557-56-6

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide

Cat. No.: B3015426
CAS No.: 863557-56-6
M. Wt: 434.515
InChI Key: UBHSDGGRSCYUEY-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide, also known as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, is used in Alzheimer's disease research. Its application in positron emission tomography (PET) allows for the quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This compound shows significantly decreased receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

PET Tracers for Neuropsychiatric Disorders

This compound is being studied as a PET radioligand, particularly for its application in neuropsychiatric disorders. It has shown potential as a reversible, selective, and high-affinity 5-HT1A receptor antagonist with high brain uptake, slow brain clearance, and stability to defluorination, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Serotonin 1A Receptor Imaging

The compound has been evaluated for its use in imaging serotonin 1A receptors in humans. It has been compared with other PET radioligands, demonstrating specific characteristics and potentials in serotonin receptor imaging. Its role in this area is crucial for understanding and diagnosing various psychiatric and neurological disorders (Choi et al., 2015).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

In the context of chronic myelogenous leukemia treatment, this compound's derivatives have been studied for their metabolism in patients. Understanding the metabolic pathways of such antineoplastic tyrosine kinase inhibitors is crucial for optimizing their therapeutic efficacy and managing adverse effects (Gong et al., 2010).

Dopamine D(3) Receptor Ligands

The compound has been modified to create potent and selective dopamine D(3) receptor ligands. These modifications have led to the identification of high-affinity D(3) ligands, which are important for the development of new treatments for disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

Properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-32-24-7-3-2-6-22(24)29-13-15-30(16-14-29)23(20-5-4-12-27-17-20)18-28-25(31)19-8-10-21(26)11-9-19/h2-12,17,23H,13-16,18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHSDGGRSCYUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.